molecular formula C8H12O2 B11944150 Methyl (2E,5E)-hepta-2,5-dienoate CAS No. 32793-93-4

Methyl (2E,5E)-hepta-2,5-dienoate

Cat. No.: B11944150
CAS No.: 32793-93-4
M. Wt: 140.18 g/mol
InChI Key: AEKZTVSCWKESCZ-FZWLCVONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E,5E)-hepta-2,5-dienoate is an organic compound characterized by its conjugated diene structure. This compound is a methyl ester derivative of hepta-2,5-dienoic acid, featuring two double bonds in the E configuration. It is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E,5E)-hepta-2,5-dienoate can be synthesized through several methods. One common approach involves the esterification of hepta-2,5-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient separation techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E,5E)-hepta-2,5-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon are typical.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Hepta-2,5-dienoic acid or hepta-2,5-dienal.

    Reduction: Methyl heptanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (2E,5E)-hepta-2,5-dienoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of methyl (2E,5E)-hepta-2,5-dienoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The conjugated diene structure allows it to participate in electron transfer reactions, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E,4E)-hexa-2,4-dienoate: Similar structure but with one fewer carbon atom.

    Methyl (2E,5E)-octa-2,5-dienoate: Similar structure but with one additional carbon atom.

Uniqueness

Methyl (2E,5E)-hepta-2,5-dienoate is unique due to its specific chain length and conjugated diene system, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not fulfill as effectively.

Properties

CAS No.

32793-93-4

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl (2E,5E)-hepta-2,5-dienoate

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-4,6-7H,5H2,1-2H3/b4-3+,7-6+

InChI Key

AEKZTVSCWKESCZ-FZWLCVONSA-N

Isomeric SMILES

C/C=C/C/C=C/C(=O)OC

Canonical SMILES

CC=CCC=CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.